Ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Description
Ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural elements include:
- A (2Z)-configuration at the indole-derived hydrazone moiety, stabilizing the conjugated system.
- A 5-(2-thienyl) group, providing a heteroaromatic substituent distinct from phenyl or substituted phenyl analogs.
- A 7-methyl group and ethyl carboxylate at position 6, influencing solubility and intermolecular interactions.
This compound belongs to a class of thiazolopyrimidine derivatives known for diverse pharmacological activities, including antimicrobial and anti-inflammatory properties, as observed in structurally related molecules .
Properties
Molecular Formula |
C25H21N3O4S2 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21N3O4S2/c1-4-12-27-16-10-7-6-9-15(16)19(22(27)29)21-23(30)28-20(17-11-8-13-33-17)18(24(31)32-5-2)14(3)26-25(28)34-21/h4,6-11,13,20H,1,5,12H2,2-3H3/b21-19- |
InChI Key |
FATPEDPTWKMGDI-VZCXRCSSSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC=C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC=C)S2)C |
Origin of Product |
United States |
Biological Activity
Ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate (CAS Number: 324071-16-1) is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Weight | 491.592 g/mol |
| Linear Formula | CHNOS |
| CAS Number | 324071-16-1 |
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, indole derivatives have been shown to possess antiproliferative effects against various cancer cell lines. In a study evaluating the antiproliferative properties of several synthesized compounds containing indole moieties, some exhibited half-maximal inhibitory concentrations (IC) as low as 0.37 μM against MCF7 breast cancer cells and 0.80 μM against THP1 leukemia cells .
The proposed mechanism of action for compounds like Ethyl (2Z)-2-(1-allyl...) involves the induction of apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Compounds may cause cell cycle arrest at specific checkpoints, preventing further proliferation.
- Regulation of Apoptotic Proteins : They can modulate the expression of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax .
- Oxidative Stress Modulation : Some studies suggest that these compounds can enhance oxidative stress in cancer cells, leading to cell death .
Study 1: Indole Derivatives in Cancer Therapy
A study published in the Journal of Organic Chemistry reported on the synthesis and evaluation of various indole-based compounds for their anticancer properties. Among these, certain derivatives showed promising results against a panel of cancer cell lines including A549 (lung), IGROV1 (ovary), and DU145 (prostate) with IC values ranging from 0.20 to 2.58 μM .
Study 2: Thiazole-Pyrimidine Compounds
Another investigation focused on thiazole-pyrimidine derivatives revealed their potential in targeting specific cancer pathways. The study highlighted that these compounds could inhibit tumor growth by disrupting key signaling pathways involved in cell proliferation and survival .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Compounds with similar structural features have been investigated for their anticancer properties. The thiazolo-pyrimidine moiety is known to exhibit cytotoxic effects against various cancer cell lines. Research indicates that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Material Science Applications
- Organic Photovoltaics :
- Fluorescent Dyes :
Case Studies
Comparison with Similar Compounds
Structural Variations
The table below highlights structural differences between the target compound and analogs from the literature:
Key Observations :
- The allyl group on the indole ring introduces steric effects distinct from ethyl or methyl substituents, which may influence conformational flexibility and crystal packing .
- Electron-donating groups (e.g., methoxy, dimethylamino) on position 5 enhance solubility, while electron-withdrawing groups (e.g., nitro, chloro) may improve binding affinity in biological systems .
Physicochemical and Crystallographic Properties
- Crystal Packing: Analogous compounds with methoxybenzylidene substituents (e.g., 3-methoxy, 2,4,6-trimethoxy) exhibit monoclinic or orthorhombic systems with Z = 8 and unit cell parameters (e.g., a = 33.0445 Å, β = 101.548°) . The flattened boat conformation of the thiazolopyrimidine ring (deviation: 0.224 Å from plane) is common, but dihedral angles between fused rings vary (e.g., 80.94° in trimethoxy-substituted analogs) . Hydrogen bonding: C–H···O interactions stabilize molecular chains in crystals, as seen in analogs with 2,4,6-trimethoxybenzylidene groups .
Molecular Weight and Solubility :
- The target compound’s molecular weight is expected to be ~500–550 g/mol, comparable to dimethoxy-substituted analogs (e.g., 545.61 g/mol in ).
- Ethyl carboxylate groups enhance solubility in organic solvents, while thienyl groups may reduce aqueous solubility compared to polar substituents like methoxy .
Preparation Methods
Cyclization of 2-Phenacylthio-dihydropyrimidine Precursors
The thiazolo[3,2-a]pyrimidine scaffold is constructed via intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid (PPA).
-
Precursor Preparation : React thiourea with ethyl acetoacetate and 2-thiophenecarboxaldehyde in ethanol under reflux to form 5-(2-thienyl)-6-methyl-2-thioxo-dihydropyrimidine.
-
Bromination : Treat with phenacyl bromide in acetone to yield 2-phenacylthio-dihydropyrimidine hydrobromide.
-
Cyclization : Heat the hydrobromide with PPA at 120°C for 2 hours. Neutralize with ammonia to isolate the thiazolo[3,2-a]pyrimidine core.
Key Data :
Functionalization at Position 5
The 5-(2-thienyl) group is introduced during dihydropyrimidine formation by substituting the aldehyde component with 2-thiophenecarboxaldehyde. This ensures regioselectivity, as the thienyl group participates in conjugate addition during cyclization.
Introduction of the Ethyl Carboxylate Group
The ethyl carboxylate at position 6 is incorporated via esterification of the pyrimidine precursor. Ethyl chloroformate or acetic anhydride can be used, but the former offers better selectivity.
-
Reagent : Ethyl chloroformate (1.2 equiv)
-
Base : Triethylamine (2.0 equiv)
-
Solvent : Dichloromethane (0°C to RT)
-
Yield : 82%
Knoevenagel Condensation for Exocyclic Double Bond Formation
The (2Z)-2-(1-allyl-2-oxoindol-3-ylidene) side chain is introduced via condensation between the thiazolopyrimidine core and 1-allyl-2-oxoindole-3-carbaldehyde.
Synthesis of 1-Allyl-2-oxoindole-3-carbaldehyde
Condensation Protocol
-
Mix the thiazolopyrimidine core (1.0 equiv) and 1-allyl-2-oxoindole-3-carbaldehyde (1.1 equiv) in ethanol.
-
Add ammonium acetate (20 mol%) and reflux for 45 minutes.
-
Cool to room temperature, filter, and recrystallize from ethanol.
Critical Parameters :
The (Z) -configuration is favored due to steric hindrance between the thienyl group and indole moiety, as confirmed by NOESY experiments.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol, yielding yellow crystals suitable for X-ray diffraction.
Spectroscopic Data
FT-IR (KBr) :
1H NMR (400 MHz, CDCl3) :
-
δ 1.42 (t, J=7.1 Hz, 3H, CH2CH3)
-
δ 2.38 (s, 3H, C7-CH3)
-
δ 4.47 (q, J=7.1 Hz, 2H, OCH2)
-
δ 5.12–5.29 (m, 2H, CH2CH=CH2)
13C NMR :
Mechanistic Insights
Cyclization Pathway
PPA facilitates cyclodehydration by protonating the carbonyl group, enabling nucleophilic attack by the thiolate sulfur on the adjacent carbon, forming the thiazole ring.
Q & A
Basic: What are the optimal synthetic routes for preparing this thiazolo[3,2-a]pyrimidine derivative?
The compound can be synthesized via cyclization reactions involving ethyl acetoacetate derivatives, aromatic aldehydes, and thioureas or isoxazolyl precursors. For example, Biginelli-like multicomponent reactions under acidic conditions (e.g., HCl or acetic acid) yield intermediates, which are further functionalized via allylation or condensation with indole derivatives. Key reagents include 3-amino-5-methylisoxazole for cyclization and thiophene-substituted aldehydes for introducing the 5-(2-thienyl) group .
Basic: How is the stereochemistry of the (2Z)-configured benzylidene moiety confirmed?
Single-crystal X-ray diffraction (XRD) is the gold standard for confirming stereochemistry. For example, XRD analysis of analogous compounds (e.g., fluorobenzylidene derivatives) reveals bond angles (e.g., C–C–N ≈ 120°) and torsion angles (e.g., 2.5–5.0° deviations from planarity) that distinguish Z-isomers. The allyl and thienyl substituents adopt non-coplanar arrangements due to steric hindrance, which is quantifiable via XRD-derived spatial parameters .
Advanced: How can heuristic algorithms optimize reaction yields for similar heterocyclic systems?
Bayesian optimization and genetic algorithms efficiently explore reaction parameter spaces (e.g., temperature, solvent polarity, catalyst loading) to maximize yields. For instance, a 15–20% yield improvement was reported for thiazolo[3,2-a]pyrimidines by iteratively adjusting microwave-assisted reaction times and acid concentrations. These methods reduce experimental iterations by predicting optimal conditions from sparse datasets .
Advanced: What strategies resolve contradictions in substituent effects on biological activity?
Contradictory bioactivity data (e.g., electron-withdrawing vs. electron-donating substituents) require systematic SAR studies. For example, fluorobenzylidene derivatives (logP ≈ 3.5) may show enhanced membrane permeability but reduced solubility compared to methoxy analogs. Combining in vitro assays (e.g., enzyme inhibition) with computational docking (e.g., AutoDock Vina) helps distinguish steric vs. electronic contributions .
Basic: What spectroscopic methods characterize this compound’s purity and structure?
1H/13C NMR confirms substituent integration (e.g., allyl protons at δ 5.2–5.8 ppm, thienyl protons at δ 7.1–7.3 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 507.12). IR spectroscopy identifies carbonyl stretches (νC=O ≈ 1700–1750 cm⁻¹) and conjugated C=N bonds (ν ≈ 1620 cm⁻¹) .
Advanced: How does computational modeling predict photophysical properties?
Time-dependent density functional theory (TD-DFT) calculates absorption spectra (e.g., λmax ≈ 350–400 nm for π→π* transitions in the indole-thiazole system). Solvatochromic shifts are modeled using polarizable continuum models (PCM). For analogs, computed HOMO-LUMO gaps (4.2–4.5 eV) correlate with experimental fluorescence quantum yields (Φ ≈ 0.1–0.3) .
Basic: What purification techniques are effective for isolating this compound?
Recrystallization from ethanol/water mixtures (7:3 v/v) removes unreacted aldehydes. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves diastereomers. Purity >95% is achievable via sequential washes with cold methanol to eliminate hydrophilic byproducts .
Advanced: How does the Z-configuration influence intermolecular interactions in crystal packing?
XRD data for fluorobenzylidene analogs show C–H⋯O hydrogen bonds (2.8–3.1 Å) between the carbonyl oxygen and adjacent thienyl protons. The Z-configuration enables π-stacking (3.5–4.0 Å interplanar distances) between indole and pyrimidine rings, stabilizing the crystal lattice. Van der Waals interactions between allyl groups and methyl substituents further enhance packing efficiency .
Basic: How are bioactive derivatives synthesized from this core structure?
The ester group at position 6 is hydrolyzed to a carboxylic acid (NaOH/EtOH, 70°C) for amide coupling with primary amines. The allyl group undergoes Heck coupling with aryl halides to introduce extended π-systems. Thiophene at position 5 is replaced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) .
Advanced: What methodologies assess thermal stability and degradation pathways?
Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C, with mass loss corresponding to CO2 and thiophene fragments. Differential scanning calorimetry (DSC) detects endothermic melting (~180°C) and exothermic decomposition peaks. Accelerated stability studies (40°C/75% RH) combined with LC-MS identify hydrolysis products (e.g., free carboxylate and indole derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
